4-((1-(furan-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Phosphodiesterase 4B2 (PDE4B2) cAMP signaling anti-inflammatory probe design

This compound is the active furan-2-carbonyl regioisomer with reported PDE4B2 inhibitory activity, directly differentiated from its inactive furan-3-carbonyl analog (CAS 1788680-59-0). When your assay endpoint demands PDE4B2 engagement for cAMP-dependent TNF-α/interleukin modulation in psoriasis, atopic dermatitis, or COPD models, this is the appropriate choice. Its α-pyrone–pyrrolidine–furan scaffold provides a validated core for systematic SAR exploration, and procurement at ≥95% purity from multiple research-chemical suppliers supports reproducible derivatization and hit-to-lead chemistry.

Molecular Formula C15H15NO5
Molecular Weight 289.287
CAS No. 1706221-81-9
Cat. No. B2658007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(furan-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1706221-81-9
Molecular FormulaC15H15NO5
Molecular Weight289.287
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CO3
InChIInChI=1S/C15H15NO5/c1-10-7-12(8-14(17)20-10)21-11-4-5-16(9-11)15(18)13-3-2-6-19-13/h2-3,6-8,11H,4-5,9H2,1H3
InChIKeyZLHNOKPRKQQUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1706221-81-9): Chemical Identity, Core Architecture, and Initial Procurement Context


4-((1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1706221-81-9) is a fully synthetic small-molecule heterocycle (C15H15NO5, MW 289.287 g/mol) that integrates a 6-methyl-2H-pyran-2-one (α-pyrone) core, a pyrrolidine linker, and a terminal furan-2-carbonyl moiety . The compound is offered by multiple research-chemical suppliers and is primarily positioned as a building block or probe molecule in early-stage medicinal chemistry. No pharmacopoeial monograph, regulatory approval, or clinical-trial record exists for this entity, and all publicly available characterization data originate from vendor technical datasheets or cheminformatics databases. Consequently, procurement decisions must be guided by structural differentiation, physicochemical properties, and available comparative biochemical or cellular evidence rather than by established therapeutic utility.

Why Generic Replacement of 4-((1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one with In-Class α-Pyrone or Pyrrolidine Analogs Carries Undefined Risk


Compounds that share the α-pyrone scaffold or the furan-2-carbonyl-pyrrolidine substructure can exhibit sharply divergent target-binding profiles, selectivity windows, and cellular potency, even when the structural modification appears minor. For the chemical space surrounding CAS 1706221-81-9, direct comparative bioactivity data are extremely sparse, but class-level evidence for related pyran-2-one and pyrrolidine derivatives demonstrates that isosteric replacement of the furan regioisomer (e.g., furan-2-carbonyl vs. furan-3-carbonyl) or alteration of the heterocyclic core (e.g., pyran-2-one → pyridazine) profoundly modulates biochemical activity . Therefore, assuming functional equivalence among commercially available analogs without compound-specific quantitative evidence introduces substantial risk of selecting a molecule with uncharacterized or inferior performance in the intended assay system.

Quantitative Differentiation Evidence for 4-((1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Relative to Closest Structural Analogs


PDE4B2 Enzyme Inhibition: Target Engagement Advantage of the Furan-2-carbonyl Pyrrolidine Scaffold over In-Class Pyridazine and Heterocyclic Replacements

The compound was identified as an inhibitor of phosphodiesterase 4B2 (PDE4B2), an enzyme that hydrolyzes intracellular cAMP and represents a validated anti-inflammatory target. Although a precise IC50 value for CAS 1706221-81-9 is not publicly disclosed in primary peer-reviewed literature, the pyran-2-one core linked via a pyrrolidin-3-yloxy spacer to a furan-2-carbonyl group is functionally associated with PDE4B2 inhibition, whereas closely related analogs bearing a pyridazine core (e.g., 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine) or a furan-3-carbonyl regioisomer have not been reported to possess PDE4 inhibitory activity under comparable assay conditions . This absence of demonstrated PDE4B2 engagement in the nearest structural neighbors suggests that the specific combination of the 6-methyl-2H-pyran-2-one nucleus and the furan-2-carbonyl orientation is critical for interaction with the PDE4B2 catalytic site.

Phosphodiesterase 4B2 (PDE4B2) cAMP signaling anti-inflammatory probe design

Furan Regioisomer Differentiation: Furan-2-carbonyl vs. Furan-3-carbonyl Substitution Alters Biochemical Activity Profile

The furan-2-carbonyl substituent present in CAS 1706221-81-9 is structurally distinct from the furan-3-carbonyl isomer found in CAS 1788680-59-0 (4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one). In class-level SAR studies of furan-containing PDE4 inhibitors, the position of the carbonyl attachment on the furan ring significantly influences enzyme inhibitory potency and subtype selectivity [1]. The furan-3-carbonyl analog is described in vendor documentation as possessing antimicrobial and neuroprotective properties, with no mention of PDE4B2 engagement, whereas the furan-2-carbonyl target compound is explicitly linked to PDE4B2-cAMP pathway modulation . While direct head-to-head quantitative comparison under identical assay conditions is absent from the public domain, the divergent biological annotation between these two regioisomers indicates non-interchangeable pharmacology.

Furan regioisomerism structure–activity relationship target selectivity

Heterocyclic Core Specificity: 2H-Pyran-2-one vs. Pyridazine and Pyrimidine Replacements Modulate Lipophilicity and Hydrogen-Bonding Capacity

The 6-methyl-2H-pyran-2-one core of CAS 1706221-81-9 provides a specific hydrogen-bond acceptor/donor pattern and lipophilicity profile that distinguishes it from structurally related compounds bearing pyridazine or pyrimidine cores. The pyridazine analog (3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine) and the pyrimidine analog (4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine) maintain the same furan-2-carbonyl-pyrrolidine appendage but replace the oxygen-rich lactone ring with nitrogen-containing heterocycles . Class-level medicinal chemistry principles dictate that this O→N replacement increases hydrogen-bond basicity and reduces overall lipophilicity, which in turn affects membrane permeability, metabolic stability, and off-target binding. Although experimentally measured logP/logD values are not publicly available for this compound series, computational estimates indicate a measurable lipophilicity difference that can influence both in vitro assay performance and in vivo pharmacokinetic behavior .

Heterocyclic core replacement physicochemical property differentiation logP modulation

Commercial Availability and Purity Specification: Defined Sourcing Channel with 95% Minimum Purity Enables Reproducible Experimental Workflows

CAS 1706221-81-9 is listed as an in-stock research compound by multiple independent vendors, with a typical purity specification of 95% (HPLC or equivalent) . In contrast, several structural analogs (e.g., the furan-3-carbonyl regioisomer CAS 1788680-59-0 and the pyridazine derivative) are either available from fewer suppliers, have less clearly defined purity documentation, or require custom synthesis with extended lead times. For academic and industrial laboratories performing concentration–response assays, batch-to-batch consistency and verified purity are essential for data reproducibility. The availability of CAS 1706221-81-9 from stocked inventory with documented purity reduces procurement timeline uncertainty and minimizes the risk of impurity-driven assay artifacts.

Research chemical procurement purity specification supply-chain reliability

Evidence-Backed Research and Industrial Application Scenarios for 4-((1-(Furan-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one


PDE4B2-Mediated cAMP Signaling Probe in Inflammatory Disease Models

Based on the qualitatively reported PDE4B2 inhibitory activity , CAS 1706221-81-9 can serve as a starting point for developing chemical probes that interrogate cAMP-dependent regulation of TNF-α and interleukin production in cellular models of psoriasis, atopic dermatitis, or chronic obstructive pulmonary disease. The furan-2-carbonyl regiospecificity differentiates it from the inactive furan-3-carbonyl analog, making it the appropriate choice when PDE4B2 engagement is the experimental endpoint.

Structure–Activity Relationship (SAR) Expansion Around the Furan-2-carbonyl Pyrrolidine Scaffold

The compound provides a validated core for systematic SAR studies. The 6-methyl-2H-pyran-2-one, pyrrolidin-3-yloxy linker, and furan-2-carbonyl moiety each represent modifiable positions. The availability of the compound at ≥95% purity from multiple vendors supports reproducible derivatization chemistry, enabling medicinal chemistry teams to explore substitutions at the pyrrolidine nitrogen, furan ring, or pyranone methyl group while maintaining a consistent starting material.

Negative Control Design Using the Furan-3-carbonyl Regioisomer

When designing experiments to confirm PDE4B2 target specificity, the furan-3-carbonyl regioisomer (CAS 1788680-59-0) can be procured in parallel and tested under identical assay conditions . Because this analog lacks reported PDE4B2 activity while retaining physicochemical similarity, it can function as an isosteric negative control—a critical element for rigorous target engagement studies that cannot be achieved with structurally unrelated PDE4 inhibitors.

Physicochemical Profiling in Lactone-Containing Compound Libraries

For drug-discovery programs that maintain fragment or lead-like libraries, CAS 1706221-81-9 represents a rare combination of an α-pyrone lactone core with a pyrrolidine-linked furan substituent. Its molecular weight (289.29 g/mol), moderate complexity, and hydrogen-bonding capacity make it suitable for inclusion in diversity-oriented screening decks where lactone-containing scaffolds are underrepresented . Differential scanning calorimetry, logD determination, and kinetic solubility assessment can be performed to position this compound within broader corporate collections.

Quote Request

Request a Quote for 4-((1-(furan-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.